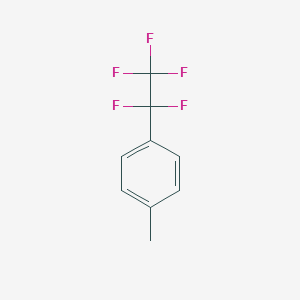

1-Methyl-4-(pentafluoroethyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, or nucleophilic aromatic substitution reactions. A general approach might include the use of Pd/Cu-catalyzed Sonogashira cross-coupling reactions and/or lithium chemistry involving nucleophilic aromatic substitution to introduce fluorinated groups onto aromatic rings. For instance, compounds similar to 1-Methyl-4-(pentafluoroethyl)benzene have been prepared using these methods, yielding good yields and showcasing the feasibility of synthesizing complex fluorinated structures (Fasina et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using X-ray crystallography, which can reveal the arrangement of fluorine atoms around the aromatic ring and the overall geometry of the molecule. The packing motifs in the crystal structures of such compounds do not typically involve arene–perfluoroarene stacking, indicating that the fluorinated side chains might influence the molecular packing in solids differently compared to their non-fluorinated counterparts.

Chemical Reactions and Properties

The chemical reactivity of 1-Methyl-4-(pentafluoroethyl)benzene can be influenced significantly by the electron-withdrawing nature of the fluorinated side chain. Fluorinated aromatic compounds undergo various chemical reactions, including nucleophilic aromatic substitution, due to the activation of the aromatic ring by the fluorine atoms. The presence of the pentafluoroethyl group could enhance the molecule's reactivity towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

Physical Properties Analysis

Fluorinated compounds often exhibit unique physical properties, such as increased thermal stability and decreased polarity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can also significantly alter the compound's solubility in organic solvents and water, making it more suitable for specific applications where solvent resistance is required.

Chemical Properties Analysis

The chemical properties of 1-Methyl-4-(pentafluoroethyl)benzene, including acidity, basicity, and reactivity towards various chemical reagents, are expected to be distinct from those of non-fluorinated aromatic compounds. The strong electronegativity of fluorine atoms can affect the electron density distribution within the molecule, potentially leading to unique reactivity patterns and interaction with other molecules or solvents.

For further detailed studies on the synthesis, structure, and properties of fluorinated compounds and their derivatives, the following references provide a comprehensive overview:

Applications De Recherche Scientifique

Electropolymerization Studies

1-Methyl-4-(pentafluoroethyl)benzene has been explored in the field of electropolymerization. Abedin et al. (2004) studied the electropolymerization of benzene in an ionic liquid, which involved 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate, a related compound. This research highlights the use of ionic liquids as solvents for electropolymerization processes, offering a new perspective on the synthesis of polymers like poly(para)phenylene (Abedin, Borissenko, & Endres, 2004).

Ionic Liquid and Polymer Interaction

Schneider et al. (2005) conducted an EQCM study on the electropolymerization of benzene in an ionic liquid, again involving a compound structurally similar to 1-Methyl-4-(pentafluoroethyl)benzene. This study provided insights into the ion exchange characteristics of the resulting polymer film, emphasizing the interaction between ionic liquids and polymers during electropolymerization (Schneider, Bund, Ispas, Borissenko, El Abedin, & Endres, 2005).

Polymer Synthesis and Analysis

Carstens et al. (2008) investigated the electropolymerization of benzene in an ionic liquid, focusing on the synthesis and analysis of poly(para)phenylene. This study is significant for understanding the polymerization process in ionic liquids and the properties of the resulting polymer (Carstens, El Abedin, & Endres, 2008).

Fluorine-Containing Polyethers

Research by Fitch et al. (2003) on the synthesis and characterization of fluorine-containing polyethers, where 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene was used as a monomer, demonstrates the application of fluorinated compounds in creating materials with unique properties like low dielectric constants and high thermal stability (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

Fluorinated Aromatics in Organic Synthesis

The synthesis of fluorinated aromatics, such as in the work of Ajenjo et al. (2016), who prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, shows the relevance of fluorinated benzene derivatives in organic synthesis. Such compounds are useful in creating novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYDVGCKILRJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556048 | |

| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(pentafluoroethyl)benzene | |

CAS RN |

117081-46-6 | |

| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

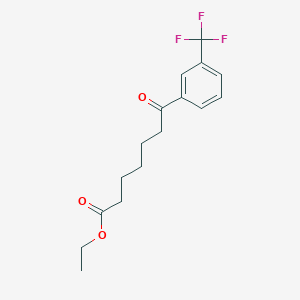

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)

![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)